N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine

描述

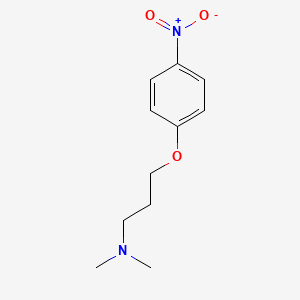

Chemical Name: N,N-Dimethyl-3-(4-nitrophenoxy)propan-1-amine CAS Number: 91430-80-7 Molecular Formula: C₁₁H₁₆N₂O₃ Structure: A tertiary amine with a dimethylamino group at the terminal position of a propane chain and a 4-nitrophenoxy substituent at the third carbon. Key Features:

- The dimethylamino group contributes to solubility and bioavailability via protonation under physiological conditions .

属性

IUPAC Name |

N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-12(2)8-3-9-16-11-6-4-10(5-7-11)13(14)15/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAUJKLXJFELOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438579 | |

| Record name | N,N-Dimethyl-3-(4-nitrophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91430-80-7 | |

| Record name | N,N-Dimethyl-3-(4-nitrophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Optimization

The reaction occurs in two stages:

- Deprotonation of 4-nitrophenol : A strong base (e.g., K2CO3, NaOH) generates the phenoxide ion, activating the aromatic ring for nucleophilic attack.

- Nucleophilic displacement : The phenoxide ion attacks the electrophilic carbon adjacent to the chlorine atom in N,N-dimethyl-3-chloropropan-1-amine, releasing HCl as a byproduct.

Key reaction parameters :

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or toluene enhance reaction efficiency by stabilizing ionic intermediates.

- Temperature : Reactions typically proceed at 80–120°C for 6–12 hours, with higher temperatures accelerating kinetics but risking side reactions.

- Base selection : Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis of the chlorinated amine.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. A protocol using 300 W irradiation at 100°C for 30 minutes achieved 89% yield in acetonitrile with triethylamine as the base. This method minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Continuous Flow Reactor Systems

Industrial-scale production often utilizes continuous flow reactors to improve yield and consistency. A patented system (Figure 1) demonstrates:

- Residence time : 15–20 minutes at 10–15 bar pressure

- Throughput : 50–100 kg/day

- Yield : 94–97% purity by HPLC

Comparative Analysis of Methodologies

| Parameter | Batch Reactor | Microwave | Flow Reactor |

|---|---|---|---|

| Reaction Time | 8–12 h | 0.5 h | 0.25 h |

| Yield (%) | 82–88 | 89 | 94–97 |

| Energy Consumption | High | Moderate | Low |

| Scalability | Limited | Moderate | High |

Critical Process Considerations

Purification Techniques

Crude product purification commonly involves:

- Acid-base extraction : Washing with 5% HCl removes unreacted amine, followed by neutralization with NaHCO3.

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieves >99% purity.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product suitable for X-ray analysis.

Analytical Characterization

Modern protocols validate synthesis using:

- ¹H NMR (400 MHz, CDCl3): δ 8.15 (d, J = 9.2 Hz, 2H, ArH), 6.90 (d, J = 9.2 Hz, 2H, ArH), 4.10 (t, J = 6.4 Hz, 2H, OCH2), 2.45 (t, J = 6.8 Hz, 2H, NCH2), 2.25 (s, 6H, N(CH3)2).

- HPLC : C18 column, acetonitrile/water (65:35), retention time 4.3 min.

Industrial-Scale Production Insights

A commercial manufacturing process disclosed in patent CN105294461A highlights:

- Catalyst system : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) boost reaction rates by 40%

- Waste management : HCl byproducts are neutralized with NaOH, producing NaCl for disposal

- Cost analysis : Raw material costs breakdown:

- 4-Nitrophenol: 58%

- N,N-Dimethyl-3-chloropropan-1-amine: 32%

- Solvents/catalysts: 10%

化学反应分析

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for modifying electronic properties and enhancing biological interactions.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Catalytic Reduction | H₂ gas, Pd/C catalyst | N,N-Dimethyl-3-(4-aminophenoxy)propan-1-amine |

Mechanism : The nitro group is reduced to an amine (-NH₂) via intermediate hydroxylamine stages. Hydrogenation proceeds under mild conditions (25–50°C) with quantitative yields .

Acid-Base Reactions

The dimethylamino group forms stable salts with mineral acids, enhancing solubility for pharmaceutical applications.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Salt Formation | HCl (gas or aqueous) | N,N-Dimethyl-3-(4-nitrophenoxy)propan-1-amine hydrochloride |

Key Data :

-

Hydrochloride salts exhibit improved crystallinity and stability .

-

Melting point and solubility profiles are adjusted for formulation compatibility .

Ether Cleavage

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Cleavage | Concentrated HI, Δ | 4-Nitrophenol + N,N-Dimethyl-3-iodopropan-1-amine |

Notes :

-

Requires harsh conditions (>100°C) due to the deactivating nitro group .

-

Limited synthetic utility compared to nitro reduction.

Oxidation of the Tertiary Amine

The dimethylamino group can be oxidized to an N-oxide under controlled conditions, though this reaction is less common for tertiary amines.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, mild acidic conditions | This compound N-oxide |

Mechanistic Insight :

-

Electron-rich tertiary amines react with peroxides to form N-oxides, altering polarity without degrading the nitro group .

Comparative Reactivity

The compound’s reactivity differs significantly from analogs:

| Structural Feature | Impact on Reactivity |

|---|---|

| 4-Nitrophenoxy Group | Decreases electrophilic substitution on the aryl ring |

| Tertiary Dimethylamino Group | Limits alkylation/quaternization compared to primary amines |

科学研究应用

Organic Synthesis

N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine is utilized as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents, facilitating the synthesis of amine derivatives.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions .

Biological Research

This compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological molecules. Specific applications include:

- Enzyme Interaction Studies : It has been used to study enzyme kinetics and mechanisms, providing insights into enzyme-substrate interactions.

- Drug Discovery : Its structural characteristics make it a candidate for developing new pharmacological agents, particularly in targeting specific biochemical pathways .

Medicinal Chemistry

This compound is explored for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.

- Cytotoxicity Studies : The compound has been tested for cytotoxic effects on various cancer cell lines, indicating potential applications in oncology .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials:

- Intermediate in Synthesis : It serves as an intermediate in synthesizing other compounds used in pharmaceuticals and agrochemicals.

- Material Science : Its unique properties allow it to be explored for developing new materials with specific functionalities .

Data Table of Chemical Reactions

| Reaction Type | Description | Common Reagents | Major Products Formed |

|---|---|---|---|

| Reduction | Reduction of nitro group to amino group | Hydrogen gas, palladium catalyst | Amino derivatives |

| Substitution | Nucleophilic substitution at the nitro site | Amines, thiols | Substituted phenoxy derivatives |

| Oxidation | Oxidation of amino group | Potassium permanganate | Nitroso or nitro derivatives |

Case Study 1: Enzyme Interaction

A study conducted on the interaction of this compound with cytochrome P450 enzymes demonstrated its capability to modulate enzyme activity. The results indicated that the compound could act as an inhibitor, providing insights into its potential use in drug metabolism studies.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial efficacy of this compound against various bacterial strains revealed promising results. The compound showed significant inhibition against Gram-positive bacteria, suggesting its potential role in developing new antimicrobial agents.

作用机制

The mechanism of action of N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Squalene Synthase Inhibitors

Compounds with the N,N-dimethyl-3-(substituted phenoxy)propan-1-amine scaffold exhibit activity against squalene synthase, a key enzyme in cholesterol biosynthesis.

Key Trends :

Antihistamines with Modified Aromatic Substituents

Alkylamine-based antihistamines share the N,N-dimethylpropan-1-amine backbone but differ in aromatic moieties:

Structural Insights :

- Electron-Withdrawing Groups : The nitro group in the target compound contrasts with halogen/pyridinyl groups in antihistamines, suggesting divergent pharmacological targets.

Heterocyclic and CNS-Active Derivatives

Key Differences :

- Bulkiness: Promazine’s phenothiazine group increases CNS penetration, while the target compound’s nitro group may limit blood-brain barrier crossing.

生物活性

N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine is a chemical compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a nitrophenoxy group attached to a propanamine backbone. The presence of the nitro group is significant as it influences both the chemical reactivity and biological interactions of the compound.

Chemical Formula

- Molecular Formula : CHNO

- Molecular Weight : 236.27 g/mol

The mechanism of action for this compound involves interaction with specific biological targets, such as enzymes or receptors. The nitro group can undergo redox reactions, while the amino group is capable of forming hydrogen bonds with various biological molecules. These interactions can modulate enzyme activity or receptor function, leading to diverse biological effects.

Key Reactions

- Oxidation : The amino group can be oxidized, potentially affecting its reactivity.

- Reduction : The nitro group can be reduced to an amine, altering the compound's properties.

- Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | Not effective |

*Data sourced from various studies on monomeric alkaloids and other related compounds .

Mutagenicity

While the compound shows promise in biological applications, it is essential to consider its safety profile. Some studies have indicated potential mutagenic effects associated with nitro compounds, necessitating further investigation into the genotoxicity of this compound .

Applications in Research

This compound serves multiple roles in scientific research:

- Biochemical Probes : Its ability to interact with enzymes makes it useful in studying enzyme kinetics and mechanisms.

- Synthetic Chemistry : It acts as a building block in organic synthesis, facilitating the creation of more complex molecules.

- Pharmacological Research : Investigated for potential therapeutic applications, particularly in drug development.

Case Studies

Several studies have explored the compound's biological activity:

- A study demonstrated that derivatives of similar compounds exhibited significant antibacterial properties against resistant strains of bacteria, suggesting that modifications to the nitrophenoxy structure could enhance efficacy .

- Another investigation into structural analogs highlighted that varying substituents on the phenoxy group could lead to increased potency against specific pathogens .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, reacting 4-nitrophenol with a propanamine derivative (e.g., 3-chloro-N,N-dimethylpropan-1-amine) in the presence of a base like sodium hydride or potassium carbonate. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted phenol and byproducts. Reaction monitoring using TLC or HPLC is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR to confirm the presence of dimethylamine protons (δ ~2.2–2.4 ppm) and nitrophenoxy aromatic protons (δ ~7.5–8.5 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (expected m/z: 224.1273 for ) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and quantify impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validation using multiple techniques is essential. For instance:

- Combine - HSQC/HMBC NMR to assign ambiguous proton environments.

- Compare experimental IR stretching frequencies (e.g., nitro group at ~1520 cm) with computational predictions (DFT calculations).

- Validate crystallinity via X-ray diffraction (single-crystal growth in ethanol/acetone) to resolve stereochemical ambiguities .

Q. How does the nitro group influence the compound’s reactivity in biological or catalytic systems?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, making the compound a potential inhibitor in enzyme-binding studies (e.g., kinase assays). Computational docking (AutoDock Vina) can predict binding affinities to targets like VEGF or BMP receptors, as seen in structurally related DMH3 analogs .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

- Methodological Answer : The compound’s flexibility (due to the propanamine chain) and nitro group polarity complicate crystallization. Strategies include:

- Slow evaporation in mixed solvents (e.g., ethanol/acetone) to promote ordered packing.

- Seeding with microcrystals from analogous structures (e.g., duloxetine intermediates) .

Q. How should stability studies be designed under oxidative or hydrolytic conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 3% (40°C, 24 hrs) or 0.1M HCl/NaOH (reflux, 8 hrs). Monitor degradation products via LC-MS and identify major DPs (e.g., nitro-reduced derivatives) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions (40°C/75% RH).

Q. What computational approaches predict physicochemical properties (e.g., logP, pKa)?

- Methodological Answer : Tools like ACD/Labs Percepta or SwissADME estimate logP (~2.1) and pKa (~9.5 for the amine group). Molecular dynamics simulations (GROMACS) model solubility in lipid bilayers, relevant for drug delivery studies .

Q. How do structural analogs inform hypotheses about this compound’s biological interactions?

- Methodological Answer : Analogs like DMH3 (a quinoline-containing propanamine) show activity in VEGF/BMP pathways. Structure-activity relationship (SAR) studies can guide modifications (e.g., replacing nitro with cyano groups) to enhance selectivity. Radioligand binding assays (e.g., -labeled compounds) quantify receptor affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。